4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
Description
4-chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C11H10ClF3N4O3S and its molecular weight is 370.73. The purity is usually 95%.
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Biological Activity
4-Chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of benzenesulfonamides and is characterized by a unique molecular structure that includes a chloro group, a hydroxy group, and a trifluoromethyl-substituted triazole moiety. Its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes, make it a subject of significant research interest.
- Molecular Formula : C11H10ClF3N4O3S
- Molecular Weight : 370.74 g/mol
- CAS Number : 400081-53-0
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. Inhibition of CA has therapeutic implications in conditions such as glaucoma and certain cancers.
Biological Activities
- Carbonic Anhydrase Inhibition : The compound has been shown to effectively inhibit carbonic anhydrase enzymes, which is vital for developing treatments for diseases associated with enzyme dysregulation.
- Antimicrobial Properties : Similar compounds have demonstrated antifungal and antibacterial activities by disrupting microbial metabolic processes. The trifluoromethyl group may enhance potency against specific pathogens.
- Potential Antitumor Activity : Research indicates that compounds with similar structures may exhibit anticancer properties due to their ability to interfere with cellular processes involved in tumor growth .
Structure-Activity Relationship
The presence of the trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it more effective as an enzyme inhibitor. Molecular docking studies suggest that this group interacts favorably with hydrophobic pockets within enzyme active sites, thereby increasing binding affinity.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-benzylthio-4-chloro-N-[5-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]benzenesulfonamide | Contains benzylthio and trifluoromethyl groups | Antimicrobial activity |
4-chloro-5-methyl-2-[4-(trifluoromethyl)benzylthio]-N-[5-(trifluoromethylphenyl)-1,2,4-triazin-3-yl]-benzenesulfonamide | Similar sulfonamide structure | Antifungal properties |
4-chloro-2-nitro-N-[5-(trifluoromethyl)quinolin-8-yl]benzenesulfonamide | Nitro substitution instead of hydroxy | Potential anticancer activity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial effects against both bacterial and fungal strains .
- Enzyme Inhibition Studies : Research utilizing Ellman’s spectrophotometric method has shown that derivatives of triazole compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting a broader spectrum of enzyme inhibition capabilities beyond carbonic anhydrase .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds revealed no significant toxicity towards eukaryotic cell lines at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-hydroxy-N-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O3S/c1-18-9(16-17-10(18)11(13,14)15)6-19(20)23(21,22)8-4-2-7(12)3-5-8/h2-5,20H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZTUFLYVCZUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CN(O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325023 | |
Record name | 4-chloro-N-hydroxy-N-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400081-53-0 | |
Record name | 4-chloro-N-hydroxy-N-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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